Refametinib - 923032-37-5

Refametinib

Catalog Number: EVT-288199
CAS Number: 923032-37-5
Molecular Formula: C19H20F3IN2O5S
Molecular Weight: 572.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Refametinib (BAY 86-9766, RDEA119) is a potent, orally bioavailable, allosteric inhibitor of MEK1/2. [] It exhibits high selectivity for MEK compared to other kinases. [] Refametinib plays a crucial role in scientific research as a tool to investigate the role of the RAS-RAF-MEK-ERK-MAPK pathway in various biological processes and diseases. This pathway is frequently upregulated in many human cancers, including hepatocellular carcinoma, pancreatic cancer, colorectal cancer, breast cancer, and gastric cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Therefore, refametinib is widely used as a research tool to investigate the therapeutic potential of MEK inhibition in preclinical studies.

Synthesis Analysis

The synthesis of refametinib involves a multistep process that includes the selective hydrogenation of an iodo-nitroaniline key intermediate, DIM-NA ((2,3-difluoro-5-methoxy-6-nitrophenyl)(2-fluoro-4-iodophenyl)amine), to the corresponding iodo-aniline DIM-DAB (3,4-difluoro-N2-(2-fluoro-4-iodophenyl)-6-methoxy-benzene-1,2-diamine). [, ] This selective hydrogenation can be achieved using either Raney cobalt or platinum-based catalysts in a continuous flow reactor. [, ]

Raney Cobalt Catalysis: []

Platinum-Based Catalysis: []

Mechanism of Action

Refametinib functions as an allosteric inhibitor of MEK1/2 kinases. [, ] It binds to an allosteric site on the MEK1/2 protein, distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity. [, ] This inhibition prevents the phosphorylation of ERK1/2, effectively blocking signal transduction through the RAS-RAF-MEK-ERK-MAPK pathway. [, , , , , , ] The disruption of this pathway, frequently hyperactivated in cancer cells, leads to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis. [, , , , , , ]

Physical and Chemical Properties Analysis

Cancer Research:

  • Hepatocellular Carcinoma: Refametinib demonstrates antitumor activity both as a single agent and in combination with sorafenib. [, , , , , , ] It effectively inhibits tumor growth, ascites formation, and reduces serum alpha-fetoprotein levels. [] Patients with RAS-mutated HCC may particularly benefit from refametinib treatment. [, , ]
  • Pancreatic Cancer: Refametinib shows synergistic activity in combination with gemcitabine in preclinical models. [, , , ] A high allele frequency of KRAS mutations may predict resistance to refametinib. []
  • Colorectal Cancer: Refametinib exhibits synergistic growth inhibition in combination with copanlisib (PI3K inhibitor) or lapatinib (HER2 inhibitor). [] It may enhance the effectiveness of 5-Fluorouracil (5-FU) in suppressing cell proliferation and promoting apoptosis. [] High allele frequency of KRAS mutations may predict resistance to refametinib, and acquired resistance may involve PI3K signaling. [, , ]
  • Breast Cancer: Refametinib demonstrates anti-proliferative effects in HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib. [] It shows synergistic growth inhibition in combination with copanlisib or lapatinib. []
  • Gastric Cancer: Refametinib potently inhibits tumor growth in patient-derived xenograft models, inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis. []
  • Other Cancers: Refametinib shows potential as a therapeutic agent in various other cancers, including melanoma, acute myeloid leukemia, chondrosarcoma, intrahepatic cholangiocarcinoma, and malignant peripheral nerve sheath tumors. [, , , , ]

Cardiovascular Research:

  • Aortic Valve Disease: Refametinib attenuates aortic valve disease processes in Emilin1-deficient mice by inhibiting the MAPK-Erk pathway, reducing elastase activity, and abrogating macrophage and neutrophil infiltration. []
Applications
  • Immunology: Refametinib may modulate immune responses by reducing PD-L1 expression in oral squamous cell carcinoma cells. []
  • Virology: Refametinib may exhibit antiviral activity against Saint Louis Encephalitis Virus in combination with other kinase inhibitors. []
Future Directions
  • Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to benefit from refametinib treatment, particularly in cancers with high mutational heterogeneity. [, , , , , , , , , ]
  • Resistance Mechanisms: Investigating the mechanisms of acquired resistance to refametinib, both as a single agent and in combination therapies, to develop strategies to overcome resistance. [, , , , ]
  • Combination Therapies: Exploring rational combinations of refametinib with other targeted therapies or chemotherapy to enhance efficacy and minimize toxicity. [, , , , , , , , , , , , , , , , , , , ]
  • Pharmacological Optimization: Developing novel formulations and delivery methods to improve the pharmacokinetic profile and reduce toxicity. []
  • Expanding Applications: Investigating the therapeutic potential of refametinib in other diseases involving aberrant MEK/MAPK pathway activation. [, , ]

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor that targets both the RAF/MEK/ERK pathway and several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). [, , , , , , ] It is currently approved for the treatment of advanced hepatocellular carcinoma (HCC) and has been investigated in combination with refametinib for this indication. [, , , , , ]

Relevance to Refametinib: Sorafenib and refametinib exhibit synergistic antitumor activity in preclinical models of HCC, particularly in models with RAS mutations. [, , , , , ] The combination of these two agents may provide enhanced efficacy compared to either agent alone by targeting multiple points in the RAF/MEK/ERK pathway. [, , , , , ]

Copanlisib

Compound Description: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , ] This pathway is frequently activated in cancer and has been implicated in resistance to various therapies, including MEK inhibitors. [, , ]

Relevance to Refametinib: The PI3K/AKT pathway can be activated as a resistance mechanism in response to MEK inhibition. [, , ] Combining refametinib with copanlisib can lead to synergistic growth inhibition in certain cancer cell lines, including those with HER2 amplification, by simultaneously targeting both pathways. [, , ]

Lapatinib

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor 2 (HER2) and EGFR. []

Relevance to Refametinib: In HER2-positive breast cancer cells, lapatinib can inhibit MEK/MAPK signaling, suggesting cross-talk between the HER2 and MEK/MAPK pathways. [] Combining refametinib with lapatinib may provide enhanced antitumor activity in certain HER2-positive breast cancers. []

Selumetinib

Compound Description: Selumetinib is an allosteric MEK1/2 inhibitor that binds to an allosteric site in MEK1/2, distinct from the ATP-binding pocket. [, , , ]

Relevance to Refametinib: Like refametinib, selumetinib targets MEK1/2 to block the MAPK/ERK pathway. [, , , ] Both compounds have demonstrated antitumor activity in various preclinical cancer models. [, , , ]

Trametinib

Compound Description: Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, similar to refametinib. [, , , ] It is FDA-approved for the treatment of melanoma, non-small cell lung cancer, and thyroid cancer. [, , ]

Relevance to Refametinib: Both trametinib and refametinib demonstrate antitumor activity in various preclinical cancer models by inhibiting the MAPK/ERK pathway. [, , , ]

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy drug that is commonly used in the treatment of pancreatic cancer. [, , ]

Relevance to Refametinib: Refametinib has shown synergistic activity with gemcitabine in preclinical models of pancreatic cancer. [, , ] Clinical trials have explored the combination of these two agents for the treatment of advanced pancreatic cancer. [, , ]

4-IPP

Compound Description: 4-IPP is an inhibitor of macrophage migration inhibitory factor (MIF), a cytokine involved in tumor growth and progression. [, ]

Relevance to Refametinib: MIF-induced STAT3 and MAPK activation has been implicated in resistance to MEK inhibitors, including refametinib, in KRAS mutant colorectal cancer. [, ] The combination of refametinib and 4-IPP can overcome this resistance mechanism by inhibiting MIF. [, ]

Everolimus

Compound Description: Everolimus is an inhibitor of mTOR, a key downstream effector of the PI3K/AKT pathway. [, , ] It is approved for the treatment of various cancers, including advanced renal cell carcinoma, pancreatic neuroendocrine tumors, and subependymal giant cell astrocytoma. [, ]

Relevance to Refametinib: Inhibition of mTOR with everolimus may enhance the antitumor activity of refametinib in certain cancers, including those with IDH1 mutations. [, ]

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that is commonly used in the treatment of various cancers. [, ]

Relevance to Refametinib: Combining cisplatin with refametinib may result in synergistic antitumor effects in certain cancers, including those with IDH1 mutations. [, ]

Properties

CAS Number

923032-37-5

Product Name

Refametinib

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.34

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1

InChI Key

RDSACQWTXKSHJT-NSHDSACASA-N

SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

RDEA119; RDEA-119; RDEA 119; BAY 869766; BAY-69766; BAY869766; BAY 86 9766; BAY 86-9766; BAY86-9766; BAY 869766

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.